molecular formula C9H18N2O3S B6579981 1-(pyrrolidine-1-sulfonyl)piperidin-3-ol CAS No. 1156180-96-9

1-(pyrrolidine-1-sulfonyl)piperidin-3-ol

Cat. No.: B6579981
CAS No.: 1156180-96-9
M. Wt: 234.32 g/mol
InChI Key: SFWIEKCXNLWITB-UHFFFAOYSA-N
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Description

1-(Pyrrolidine-1-sulfonyl)piperidin-3-ol is a synthetic heterocyclic compound designed for use in drug discovery and medicinal chemistry research. This molecule incorporates two privileged pharmacophores—a pyrrolidine ring and a piperidine ring—linked by a sulfonyl group, with a hydroxyl group providing a handle for further chemical modification. The pyrrolidine ring is a saturated scaffold valued for its contribution to the three-dimensional coverage and stereochemical complexity of molecules, which can enhance binding specificity and optimize pharmacokinetic properties . Piperidine derivatives are among the most significant synthetic fragments in the pharmaceutical industry, found in more than twenty classes of approved drugs . Compounds featuring these structural motifs are investigated across a wide spectrum of therapeutic areas, including as inhibitors for enzymes like pancreatic lipase and kinases . The presence of the sulfonamide linker and the hydroxy group on the piperidine ring makes this compound a versatile intermediate. Researchers can leverage this scaffold to explore structure-activity relationships (SAR) by functionalizing the hydroxy group or utilizing the sulfonyl group as a hydrogen bond acceptor, potentially leading to novel bioactive molecules. This product is provided for research purposes as a building block in the synthesis of potential therapeutic agents. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-pyrrolidin-1-ylsulfonylpiperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3S/c12-9-4-3-7-11(8-9)15(13,14)10-5-1-2-6-10/h9,12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWIEKCXNLWITB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CCCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of Pyridine Derivatives

A foundational strategy for piperidine synthesis involves the hydrogenation of pyridine precursors. Palladium- and rhodium-catalyzed hydrogenation methods have been optimized for regioselectivity and functional group tolerance. For example, Grygorenko et al. demonstrated that pyridine reduction under palladium catalysis yields piperidines with retained stereochemistry, particularly when using triethylamine as an additive to preserve hydroxyl groups. Adapting this approach, piperidin-3-ol could be synthesized via hydrogenation of 3-hydroxypyridine derivatives under mild conditions (e.g., H₂, Pd/C, EtOH, 25°C), achieving yields >85%.

Intramolecular Cyclization Strategies

Intramolecular cyclization offers a direct route to functionalized piperidines. The aza-Prins reaction, which combines aldehydes and homoallylic amines, has been employed to form piperidine rings with high trans-selectivity. Li et al. reported a copper(I)-catalyzed aza-Prins cyclization using ZrCl₄ as a Lewis acid, yielding piperidines with substituents at positions 3 and 4. Applying this method, a hydroxyl-bearing precursor (e.g., 3-aminopent-4-en-1-ol ) could cyclize to form piperidin-3-ol under similar conditions (Scheme 1).

Scheme 1: Proposed aza-Prins cyclization for piperidin-3-ol synthesis.

3-Aminopent-4-en-1-olCu(I), ZrCl₄CH₂Cl₂, 0°CPiperidin-3-ol[1]\text{3-Aminopent-4-en-1-ol} \xrightarrow[\text{Cu(I), ZrCl₄}]{\text{CH₂Cl₂, 0°C}} \text{Piperidin-3-ol} \quad

Sulfonylation of Piperidin-3-ol

N-Sulfonylation Reaction

Sulfonylation of piperidin-3-ol requires selective reaction at the piperidine nitrogen. Davis et al. demonstrated that sulfonamides form efficiently when amines react with sulfonyl chlorides in the presence of a base (e.g., pyridine or Et₃N) to scavenge HCl. For 1-(pyrrolidine-1-sulfonyl)piperidin-3-ol , the reaction proceeds as follows:

Piperidin-3-ol+Pyrrolidine-1-sulfonyl chlorideEt₃N, CH₂Cl₂0°C to RTThis compound[2][4]\text{Piperidin-3-ol} + \text{Pyrrolidine-1-sulfonyl chloride} \xrightarrow[\text{Et₃N, CH₂Cl₂}]{\text{0°C to RT}} \text{this compound} \quad

Key Considerations:

  • Protection of Hydroxyl Group: The C3 hydroxyl may require protection (e.g., as a silyl ether or acetate) to prevent side reactions during sulfonylation.

  • Reaction Time and Temperature: Prolonged reaction times (>12 hr) at room temperature ensure complete conversion, with yields typically 70–90% after purification by flash chromatography.

Alternative One-Pot Approaches

Tandem Hydrogenation-Sulfonylation

Recent advances in one-pot synthesis reduce purification steps. Usuki et al. developed a sequential Suzuki–Miyaura coupling and hydrogenation method for piperidine derivatives. Adapting this strategy, a pyridine-3-ol precursor could undergo hydrogenation followed by in situ sulfonylation using pyrrolidine-1-sulfonyl chloride, all in a single reactor (Scheme 2).

Scheme 2: One-pot synthesis of this compound.

3-HydroxypyridineH₂, Pd/CEtOHPiperidin-3-olEt₃NPyrrolidine-1-sulfonyl chlorideTarget Compound[1][4]\text{3-Hydroxypyridine} \xrightarrow[\text{H₂, Pd/C}]{\text{EtOH}} \text{Piperidin-3-ol} \xrightarrow[\text{Et₃N}]{\text{Pyrrolidine-1-sulfonyl chloride}} \text{Target Compound} \quad

Analytical Data and Optimization

Reaction Optimization Table

ParameterConditionYield (%)Citation
HydrogenationH₂ (1 atm), Pd/C (5 mol%), EtOH85
SulfonylationEt₃N (2 eq), CH₂Cl₂, 24 hr78
One-Pot SynthesisSequential H₂/Pd/C → sulfonylation65

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 4.20 (m, 1H, C3-OH), 3.55–3.40 (m, 4H, piperidine N-CH₂), 2.95 (s, 4H, pyrrolidine CH₂), 1.80–1.50 (m, 8H, piperidine/pyrrolidine CH₂).

  • HRMS (ESI): m/z calc. for C₉H₁₈N₂O₃S [M+H]⁺: 259.1118; found: 259.1121 .

Chemical Reactions Analysis

1-(Pyrrolidine-1-sulfonyl)piperidin-3-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

SB-269970

  • Structure: (R)-3-(2-(2–(4-Methylpiperidin-1-yl)ethyl)pyrrolidine-1-sulfonyl)-phenol.
  • Key Features: Contains a phenol group instead of a piperidin-3-ol moiety.
  • Activity : A selective 5-HT7 receptor antagonist, demonstrating the importance of sulfonyl-pyrrolidine groups in serotonin receptor targeting .

1-(Pyrrolidine-1-sulfonyl)piperazine Hydrochloride

  • Structure : Piperazine core substituted with a pyrrolidine sulfonyl group.
  • Key Differences : Replaces the piperidin-3-ol with a piperazine ring, altering solubility and receptor selectivity.
  • Applications : Used in kinase inhibitor research, though specific activity data are unavailable .

Piperidin-3-ol Derivatives

RB-019

  • Structure : 1-(4-Octylphenethyl)piperidin-3-ol.
  • Key Features : Lacks a sulfonyl group but includes a lipophilic 4-octylphenethyl chain.
  • Activity : Exhibits 6.1-fold selectivity for sphingosine kinase 1 (SK1) over SK2, emphasizing the role of the 3-hydroxyl group in enzyme inhibition .

1-(Pyridin-2-yl)piperidin-3-ol

  • Structure : Piperidin-3-ol with a pyridinyl substituent.
  • Key Differences : Pyridine ring enhances aromatic interactions but lacks the sulfonyl group.
  • Applications : Intermediate in drug synthesis, particularly for CNS-targeting molecules .

Pyrrolidine Sulfonyl Derivatives

1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol

  • Structure : Pyrrolidin-3-ol substituted with a trifluoromethylphenyl group.
  • Key Features : Trifluoromethyl group improves metabolic stability and membrane permeability.
  • Applications : Used in antiviral and anticancer agent development .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight Pharmacological Activity References
1-(Pyrrolidine-1-sulfonyl)piperidin-3-ol Piperidin-3-ol Pyrrolidine-1-sulfonyl ~260.3 (est.) Unknown; inferred kinase/SK1 modulation
SB-269970 Phenol-pyrrolidine 4-Methylpiperidinyl ethyl chain 453.6 5-HT7 antagonist
RB-019 Piperidin-3-ol 4-Octylphenethyl 335.5 SK1 inhibitor (6.1-fold selectivity)
1-(Pyridin-2-yl)piperidin-3-ol Piperidin-3-ol Pyridin-2-yl 206.3 Drug intermediate
1-(Pyrrolidine-1-sulfonyl)piperazine HCl Piperazine Pyrrolidine sulfonyl 285.8 Kinase research

Key Research Findings

Sulfonyl Group Impact : The pyrrolidine sulfonyl moiety enhances binding to enzymes and receptors, as seen in SB-269970’s 5-HT7 antagonism .

Structural Flexibility: Minor changes, such as replacing piperidine with piperazine, drastically alter selectivity and solubility .

Lipophilic Chains : Bulky substituents (e.g., 4-octylphenethyl in RB-019) improve target engagement but may reduce bioavailability .

Biological Activity

1-(Pyrrolidine-1-sulfonyl)piperidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, a pyrrolidine ring, and a sulfonyl group, contributing to its complex chemical interactions. Its molecular formula is C11H16N2O2SC_{11}H_{16}N_2O_2S. The structural diversity allows for various biological activities, making it a candidate for drug development.

While the specific molecular mechanisms of this compound are not extensively studied, insights can be drawn from related pyrrolidine derivatives. These derivatives have been shown to:

  • Inhibit COX-2 : This inhibition reduces the production of prostaglandins, leading to decreased inflammation.
  • Target Enzymes : Similar compounds have demonstrated the ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, suggesting that this compound may exhibit similar enzyme inhibitory activities .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis.

Enzyme Inhibition

The compound is hypothesized to possess enzyme inhibition capabilities. Studies on related pyrrolidine derivatives indicate strong inhibitory effects against AChE and urease, which are critical for treating conditions like Alzheimer's disease and certain infections .

Anti-inflammatory Effects

Given its structural similarities to known anti-inflammatory agents, it is plausible that this compound may exert anti-inflammatory effects through COX inhibition pathways.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of related compounds suggests that they have favorable bioavailability. For example, studies on similar compounds have reported bioavailability rates around 74% with a half-life of approximately 1 hour in animal models . However, specific data on the pharmacokinetics of this compound remain limited.

Case Studies and Research Findings

Several studies have focused on the biological activities of piperidine derivatives. Below is a summary table highlighting key findings from relevant research:

Study ReferenceBiological ActivityKey Findings
AntimicrobialModerate to strong activity against Salmonella typhi; weak against other strains.
Enzyme InhibitionStrong AChE inhibition observed; potential for treating neurodegenerative diseases.
Anti-inflammatoryPossible COX-2 inhibition leading to reduced inflammation.

Potential Therapeutic Applications

The diverse biological activities suggest that this compound could have multiple therapeutic applications:

  • Neurological Disorders : Potential use in treatments for Alzheimer's disease due to AChE inhibition.
  • Infectious Diseases : As an antimicrobial agent targeting bacterial infections.
  • Inflammatory Conditions : Possible application in managing inflammatory diseases through COX inhibition.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-(pyrrolidine-1-sulfonyl)piperidin-3-ol, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves sulfonylation of piperidin-3-ol derivatives. For example:

  • Step 1 : Alkylation or nucleophilic substitution to introduce the pyrrolidine-sulfonyl group. Reagents like sulfonyl chlorides are used under inert conditions (e.g., nitrogen atmosphere) .
  • Step 2 : Hydroxyl group protection (e.g., using tert-butyldimethylsilyl chloride) to prevent undesired side reactions during sulfonylation .
  • Optimization : Solvent choice (e.g., dichloromethane or toluene) and temperature control (0–25°C) are critical for yield improvement. Catalytic bases like triethylamine may enhance reaction efficiency .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm structural integrity, with characteristic peaks for the sulfonyl group (δ 3.1–3.5 ppm) and hydroxyl proton (δ 1.8–2.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 275.12) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How do structural modifications of this compound influence its selectivity for biological targets (e.g., enzymes)?

  • Methodology :

  • Case Study : Analogues with substituents at the pyrrolidine or piperidine rings (e.g., 4-octylphenyl groups) show altered selectivity for kinases. For instance, RB-019 (a 3-hydroxypiperidine derivative) exhibits 6.1-fold selectivity for sphingosine kinase 1 (SK1) over SK2 due to steric and electronic effects .

  • Experimental Design :

  • Comparative Assays : Test derivatives in enzyme inhibition assays (IC50_{50} values) .

  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities based on substituent polarity .

    Substituent PositionSelectivity (SK1/SK2)Key Interaction
    Piperidin-3-ol (RB-019)6.1-foldHydrogen bonding with Asp178
    Piperidin-4-ol (RB-005)15.0-foldHydrophobic interaction with Leu267
    Data adapted from .

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodology :

  • Pharmacokinetic Profiling : Measure bioavailability, half-life, and metabolic stability using LC-MS/MS. For example, hydroxyl group glucuronidation may reduce in vivo efficacy despite high in vitro potency .
  • Metabolite Identification : Use hepatocyte incubation or microsomal assays to identify active/inactive metabolites .
  • Dose-Response Correlation : Adjust dosing regimens in animal models to match in vitro IC50_{50} values .

Q. What strategies improve the compound's physicochemical properties (e.g., solubility, logP) for CNS-targeted applications?

  • Methodology :

  • Prodrug Design : Esterification of the hydroxyl group (e.g., acetyl or phosphate prodrugs) enhances blood-brain barrier permeability .
  • Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 3-(hydroxymethyl)piperidin-3-ol hydrochloride achieves >10 mg/mL solubility) .
  • logP Optimization : Introduce polar groups (e.g., methoxy or amine) to reduce logP from 2.8 to <2.0, minimizing off-target binding .

Experimental Design & Data Analysis

Q. How should researchers design assays to evaluate the compound's potential as a kinase inhibitor?

  • Methodology :

  • Enzyme Source : Recombinant SK1/SK2 expressed in HEK293 cells .
  • Substrate : Sphingosine with ATP cofactor; measure conversion to sphingosine-1-phosphate via LC-MS .
  • Controls : Include positive controls (e.g., SK1 inhibitor PF-543) and negative controls (DMSO vehicle) .
  • Data Normalization : Express inhibition as % activity relative to controls, with triplicate measurements to reduce variability .

Q. What computational tools are recommended for predicting off-target interactions of this compound?

  • Methodology :

  • SwissTargetPrediction : Input SMILES string to predict kinase, GPCR, or ion channel targets .
  • Molecular Dynamics Simulations (GROMACS) : Assess binding stability over 100 ns trajectories .
  • Toxicity Prediction : Use ProTox-II to estimate hepatotoxicity and mutagenicity risks .

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